N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide
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Description
This compound is a type of organic molecule that contains a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom. It also has various substituents attached to the ring, including a sulfonamide group, a methoxy group, and several alkyl groups .
Molecular Structure Analysis
The benzoxazepine ring in this compound is a heterocyclic ring, meaning it contains atoms of at least two different elements. The presence of oxygen and nitrogen in the ring can have significant effects on the compound’s chemical properties .Scientific Research Applications
Photosensitizing Properties for Photodynamic Therapy
A study explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them viable candidates for photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Anti-HIV Activity
Research on novel benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety revealed in vitro anti-HIV and antifungal activities. This study underscores the potential of benzenesulfonamide derivatives in developing treatments for both fungal infections and HIV (Zareef et al., 2007).
Inhibition of Carbonic Anhydrase Enzyme
Another investigation focused on unprotected primary sulfonamide groups facilitating ring-forming cascades leading to the synthesis of [1,4]oxazepine-based primary sulfonamides. These compounds showed strong inhibition against human carbonic anhydrases, indicating their therapeutic relevance (Sapegin et al., 2018).
Antimicrobial Activity and Enzyme Inhibition
A study on Schiff bases derived from sulfamethoxazole and sulfisoxazole and their metal complexes highlighted their antimicrobial activities against various pathogens and inhibition activities on carbonic anhydrase enzymes. These findings suggest the potential of these compounds in antimicrobial and enzyme inhibition applications (Alyar et al., 2018).
Anticancer Potential
Research into quinazoline derivatives aimed at exploring their diuretic and antihypertensive properties also uncovered significant anticancer potential, demonstrating the versatility of benzenesulfonamide derivatives in therapeutic development (Rahman et al., 2014).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-6-12-25-18-10-9-17(14-20(18)30-15-23(3,4)22(25)26)24-31(27,28)21-13-16(7-2)8-11-19(21)29-5/h8-11,13-14,24H,6-7,12,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWYQALUSQYFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)CC)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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